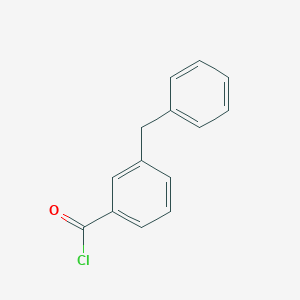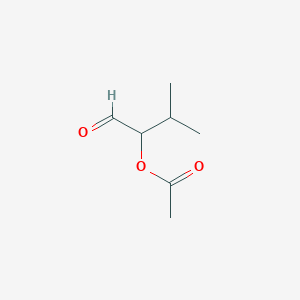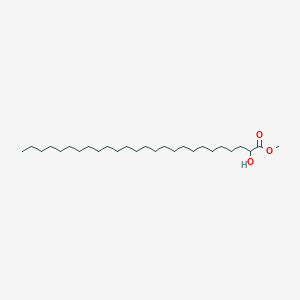![molecular formula C8H8O2 B14458347 Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione CAS No. 74458-16-5](/img/structure/B14458347.png)
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is known for its strained ring system, which makes it an interesting subject for chemical research and applications. The molecular formula of this compound is C8H10O2, and it has a molecular weight of 138.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione typically involves the use of a rhodium (I) complex as a catalyst. One common method is the one-pot procedure starting from terminal aryl alkynes. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: The compound can undergo substitution reactions, particularly at the strained ring positions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Catalysts: Rhodium (I) complexes and other transition metal catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of diketones, while reduction can result in the formation of less strained bicyclic compounds.
Scientific Research Applications
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and polymer chemistry.
Biology: Research on the biological activity of this compound is limited, but its unique structure makes it a potential candidate for studying enzyme interactions and molecular recognition.
Medicine: The compound’s strained ring system may be explored for developing new pharmaceuticals with unique mechanisms of action.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione involves its interaction with molecular targets through its strained ring system. The compound can undergo [4+2] cycloaddition reactions, which are facilitated by the strain in the bicyclic structure . This mechanism allows the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]oct-1-ene, 7-exo-ethenyl-: This compound has a similar bicyclic structure but with different substituents.
Norbornane (Bicyclo[2.2.1]heptane): Another bicyclic compound with a different ring system.
Camphor: A bicyclic compound with a more complex structure and different functional groups.
Uniqueness
Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione is unique due to its highly strained ring system, which imparts distinct reactivity and makes it a valuable compound for various chemical applications. Its ability to undergo [4+2] cycloaddition reactions sets it apart from other bicyclic compounds.
Properties
CAS No. |
74458-16-5 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-1(6)-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-4H2 |
InChI Key |
ZLYJRASDAZTQQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
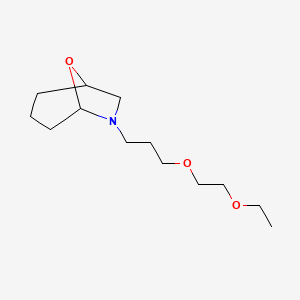
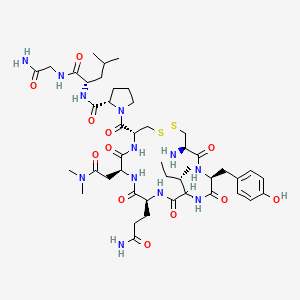

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
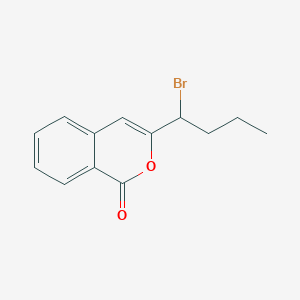
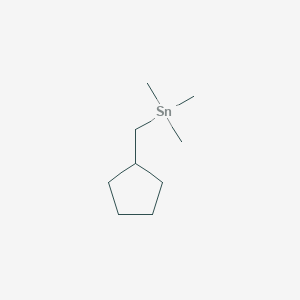
![Benzenemethanamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14458304.png)

![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
